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molecular formula C12H22N2 B106818 1,7-Diamino-3,5-dimethyladamantane CAS No. 19385-96-7

1,7-Diamino-3,5-dimethyladamantane

Cat. No. B106818
M. Wt: 194.32 g/mol
InChI Key: KFINWPLSLFZOSU-UHFFFAOYSA-N
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Patent
US06852889B2

Procedure details

Diamide 3 (1.56 g) was added to diethyene glycol (25 mL). The reaction mixture was stirred at 175˜180° C. for 16 h. The brown solution was cooled to room temperature, and water was added (100 mL). The reaction mixture was extracted with a solvent consisting of ethyl acetate (80%) and t-butylmethyl ether (20%) (70 mL×7). The combined organic solvent was washed with water and brine, and dried over sodium sulfate. The solution was concentrated to approximately 20 mL. Anhydrous hydrogen chloride in ethyl acetate was added. The precipitate was filtered. The product was then dissolved in water (10 mL). The product was extracted with ethyl acetate (10 mL×6). Solvent was removed to afford diamine 4 as an off-white solid (767 mg).
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]12[CH2:18][C:9]3([CH3:19])[CH2:10][C:11]([NH:14]C(=O)C)([CH2:13][C:7]([CH3:20])([CH2:8]3)[CH2:6]1)[CH2:12]2)(=O)C.C(O)COCCO>O>[NH2:4][C:5]12[CH2:18][C:9]3([CH3:19])[CH2:10][C:11]([NH2:14])([CH2:13][C:7]([CH3:20])([CH2:8]3)[CH2:6]1)[CH2:12]2

Inputs

Step One
Name
Quantity
1.56 g
Type
reactant
Smiles
C(C)(=O)NC12CC3(CC(CC(C1)(C3)NC(C)=O)(C2)C)C
Name
Quantity
25 mL
Type
reactant
Smiles
C(COCCO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 175˜180° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with a solvent
WASH
Type
WASH
Details
The combined organic solvent was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to approximately 20 mL
ADDITION
Type
ADDITION
Details
Anhydrous hydrogen chloride in ethyl acetate was added
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
DISSOLUTION
Type
DISSOLUTION
Details
The product was then dissolved in water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate (10 mL×6)
CUSTOM
Type
CUSTOM
Details
Solvent was removed

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC12CC3(CC(CC(C1)(C3)N)(C2)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 767 mg
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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